molecular formula C21H30NO5P B1668005 Benproperine phosphate CAS No. 3563-76-6

Benproperine phosphate

Cat. No. B1668005
CAS RN: 3563-76-6
M. Wt: 407.4 g/mol
InChI Key: MCVUURBOSHQXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benproperine phosphate is a biochemical.

Scientific Research Applications

Synthesis and Antitussive Activity

Benproperine phosphate has been studied for its synthesis process and antitussive (cough suppressant) activities. Research has shown that both R(+)- and S(-)-enantiomers of benproperine phosphate exhibit significant antitussive efficacy, with the racemate showing greater activity than either enantiomer alone (Li Yan, 2004).

Anticancer Potential

Benproperine phosphate, originally a cough suppressant, has demonstrated a significant anticancer effect on pancreatic cancer both in vitro and in vivo. This effect is attributed to the induction of autophagy-mediated cell death, making it a potential antitumor agent for pancreatic cancer treatment (Huanyu Zhang et al., 2020).

Analytical Methods

A novel method using capillary electrophoresis coupled with electrogenerated-chemiluminescence (CE-ECL) has been developed for the sensitive determination of benproperine phosphate in oral solutions (Peng Zhi-bing, 2006). Additionally, nondestructive quantitative prediction of benproperine phosphate content in Cofrel medicines has been achieved using double artificial neural network (DANN) algorithm and near-infrared (NIR) reflectance spectroscopy (Ming-yang Liu et al., 2006).

Pharmacokinetics

Studies have been conducted on the pharmacokinetics of benproperine phosphate in dogs using sustained-release pellets (Zou Mei-jua, 2007), and in humans, focusing on its bioavailability (W. Ling, 2010).

Other Applications

  • Benproperine phosphate's interaction with human serum albumin has been explored, providing insights into its drug transportation and metabolism (Di Wu et al., 2018).
  • The compound has been identified as an ARPC2 inhibitor, suppressing cancer cell migration and tumor metastasis, presenting it as a potential anti-metastatic therapy (Y. Yoon et al., 2019).

properties

IUPAC Name

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVUURBOSHQXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941157
Record name Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benproperine phosphate

CAS RN

3563-76-6, 19428-14-9
Record name Piperidine, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-, phosphate (1:?)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benproperine phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19428-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benproperine phosphate [JAN]
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Record name Pirexyl
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Record name Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidinium dihydrogen phosphate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benproperine phosphate
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Record name BENPROPERINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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